4-Bromo-2-chloro-DL-phenylalanine
Overview
Description
4-Bromo-2-chloro-DL-phenylalanine is a synthetic amino acid derivative It is structurally similar to phenylalanine, an essential amino acid, but with bromine and chlorine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method is the bromination and chlorination of DL-phenylalanine using appropriate halogenating agents under controlled conditions. For instance, bromine and chlorine can be introduced to the aromatic ring through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove halogen substituents or reduce the aromatic ring.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenylalanine derivatives .
Scientific Research Applications
4-Bromo-2-chloro-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on enzyme activity and protein synthesis.
Medicine: Research explores its potential as a therapeutic agent or as a tool to study disease mechanisms.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents can influence the compound’s binding affinity and specificity, affecting biochemical pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate and blocking the active site .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-DL-phenylalanine: Similar structure but lacks the bromine substituent.
2-Bromo-DL-phenylalanine: Similar structure but lacks the chlorine substituent.
DL-Phenylalanine: The parent compound without any halogen substituents
Uniqueness
4-Bromo-2-chloro-DL-phenylalanine is unique due to the presence of both bromine and chlorine substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This dual substitution can enhance its utility in various research applications by providing distinct properties not found in other similar compounds .
Properties
IUPAC Name |
2-amino-3-(4-bromo-2-chlorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXICTVGEEAEXIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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